
16-Oxolyclanitin-29-yl p-coumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Oxolyclanitin-29-yl p-coumarate is a natural product with significant potential in the field of life sciences. It is known for its profound impact on various biological pathways, making it a valuable compound for scientific research . The molecular formula of this compound is C39H54O8, and it has a molecular weight of 650.84 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 16-Oxolyclanitin-29-yl p-coumarate typically involves the esterification of 16-Oxolyclanitin with p-coumaric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of advanced purification techniques such as column chromatography and recrystallization to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
16-Oxolyclanitin-29-yl p-coumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .
Wissenschaftliche Forschungsanwendungen
16-Oxolyclanitin-29-yl p-coumarate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on biological pathways and its potential as a therapeutic agent.
Medicine: Research focuses on its potential to inhibit enzymes and receptors involved in cancer and inflammatory diseases.
Industry: It is used in the development of new materials and products with specific properties
Wirkmechanismus
The mechanism of action of 16-Oxolyclanitin-29-yl p-coumarate involves its interaction with specific molecular targets and pathways. It selectively inhibits enzymes and receptors that play a role in the progression of various diseases, including cancer and inflammatory conditions. The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity and exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
16-Oxolyclanitin-29-yl p-coumarate is unique due to its specific structure and biological activity. Similar compounds include other triterpenoids and coumarate derivatives, such as:
Betulinic acid: Known for its anti-cancer properties.
Oleanolic acid: Used for its anti-inflammatory and hepatoprotective effects.
Ursolic acid: Studied for its anti-tumor and anti-inflammatory activities.
These compounds share some structural similarities with this compound but differ in their specific biological activities and applications.
Eigenschaften
Molekularformel |
C39H54O8 |
|---|---|
Molekulargewicht |
650.8 g/mol |
IUPAC-Name |
[(1S,6R,7S,8S,9R,11R,12S,15S,16R,19R,20S,21R)-8,9,19-trihydroxy-20-(hydroxymethyl)-1,7,11,16,20-pentamethyl-5-oxo-7-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-enyl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H54O8/c1-35-16-14-30-36(2,17-15-31(44)38(30,4)21-40)29(35)12-11-26-24(19-35)18-27(42)33-37(26,3)20-28(43)34(46)39(33,5)22-47-32(45)13-8-23-6-9-25(41)10-7-23/h6-10,13,18,26,28-31,33-34,40-41,43-44,46H,11-12,14-17,19-22H2,1-5H3/b13-8+/t26-,28+,29-,30+,31+,33+,34+,35-,36+,37+,38+,39+/m0/s1 |
InChI-Schlüssel |
MRWGLEJAOZFVHP-WGJNRXGMSA-N |
Isomerische SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC(=O)[C@@H]5[C@@]4(C[C@H]([C@H]([C@]5(C)COC(=O)/C=C/C6=CC=C(C=C6)O)O)O)C)C2)(CC[C@H]([C@]3(C)CO)O)C |
Kanonische SMILES |
CC12CCC3C(C1CCC4C(=CC(=O)C5C4(CC(C(C5(C)COC(=O)C=CC6=CC=C(C=C6)O)O)O)C)C2)(CCC(C3(C)CO)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate](/img/structure/B14763858.png)
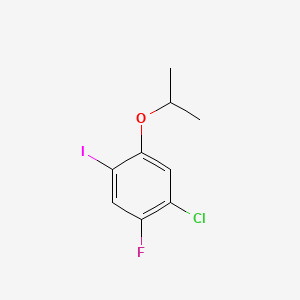
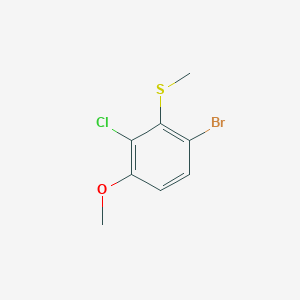
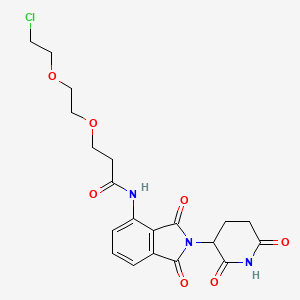
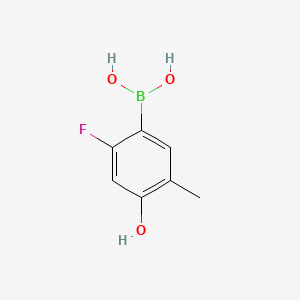


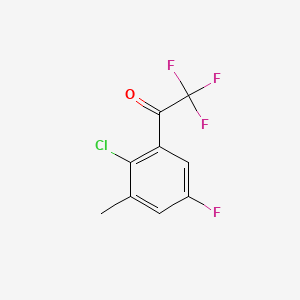
![1-[(2R)-2,3-dihydroxypropyl]-3-[1-[[(1S,2S,4R)-spiro[bicyclo[2.2.1]heptane-3,1'-cyclopropane]-2-yl]methyl]piperidin-4-yl]benzimidazol-2-one](/img/structure/B14763909.png)
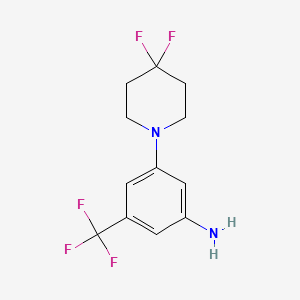
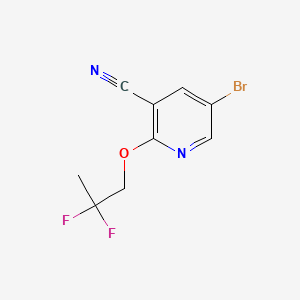

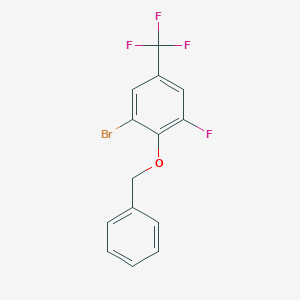
![2-[Acetamido(carboxymethyl)amino]acetic acid](/img/structure/B14763943.png)
